

# An In-depth Technical Guide to 1,3-Hexadiyne: CAS Number and Identification

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## Compound of Interest

Compound Name: 1,3-Hexadiyne

Cat. No.: B3052731

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This technical guide provides a comprehensive overview of **1,3-hexadiyne**, a linear unsaturated hydrocarbon of interest in organic synthesis. This document details its identification, including its Chemical Abstracts Service (CAS) number, physical and spectroscopic properties, and outlines a detailed experimental protocol for its synthesis and characterization.

## Chemical Identification and Physical Properties

**1,3-Hexadiyne** is a colorless liquid with the molecular formula C<sub>6</sub>H<sub>6</sub> and a molecular weight of 78.11 g/mol .<sup>[1]</sup> Its unique structure, featuring a conjugated system of two triple bonds, makes it a valuable building block in the synthesis of more complex molecules. The primary identifier for this compound is its CAS number.

Table 1: Physical and Chemical Properties of **1,3-Hexadiyne**

Property	Value	Reference
CAS Number	4447-21-6	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	78.11 g/mol	<a href="#">[1]</a>
Boiling Point	85-87 °C	<a href="#">[2]</a>
Density	0.825 g/mL	
Refractive Index	1.455	
IUPAC Name	Hexa-1,3-diyne	<a href="#">[1]</a>
Synonyms	Ethyldiacetylene, Ethylbiacetylene	

## Spectroscopic Identification

The characterization of **1,3-hexadiyne** relies on standard spectroscopic techniques. While experimental spectra are not readily available in public databases, predicted data provides a reliable basis for identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1,3-hexadiyne** is expected to show three distinct signals corresponding to the terminal alkyne proton, the methylene protons, and the methyl protons.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **1,3-Hexadiyne**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1 (≡C-H)	~2.0	Triplet	1H
H-5 (-CH <sub>2</sub> -)	~2.3	Quartet	2H
H-6 (-CH <sub>3</sub> )	~1.2	Triplet	3H

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six signals, corresponding to each of the unique carbon atoms in the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **1,3-Hexadiyne**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-1	~68
C-2	~78
C-3	~75
C-4	~80
C-5	~13
C-6	~14

### Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **1,3-hexadiyne** is expected to exhibit characteristic absorption bands for the C-H and C≡C stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for **1,3-Hexadiyne**

Functional Group	Absorption Range ( $\text{cm}^{-1}$ )	Intensity
$\equiv\text{C-H}$ stretch	~3300	Strong, sharp
$\equiv\text{C}$ stretch	~2200-2100	Medium to weak
C-H stretch ( $\text{sp}^3$ )	~2950-2850	Medium to strong

### Mass Spectrometry (MS) (Predicted)

The mass spectrum of **1,3-hexadiyne** will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 78$ . The fragmentation pattern is expected to involve the loss of hydrogen, ethyl, and other small

fragments.

Table 5: Predicted Major Fragments in the Mass Spectrum of **1,3-Hexadiyne**

m/z	Proposed Fragment
78	$[\text{C}_6\text{H}_6]^+$ (Molecular Ion)
77	$[\text{C}_6\text{H}_5]^+$
53	$[\text{C}_4\text{H}_5]^+$
51	$[\text{C}_4\text{H}_3]^+$
49	$[\text{C}_4\text{H}_1]^+$
39	$[\text{C}_3\text{H}_3]^+$

## Experimental Protocols

### Synthesis of 1,3-Hexadiyne via Cadiot-Chodkiewicz Coupling

A common method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling.[3][4][5] This protocol involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of **1,3-hexadiyne**, 1-butyne can be coupled with bromoacetylene.

Materials:

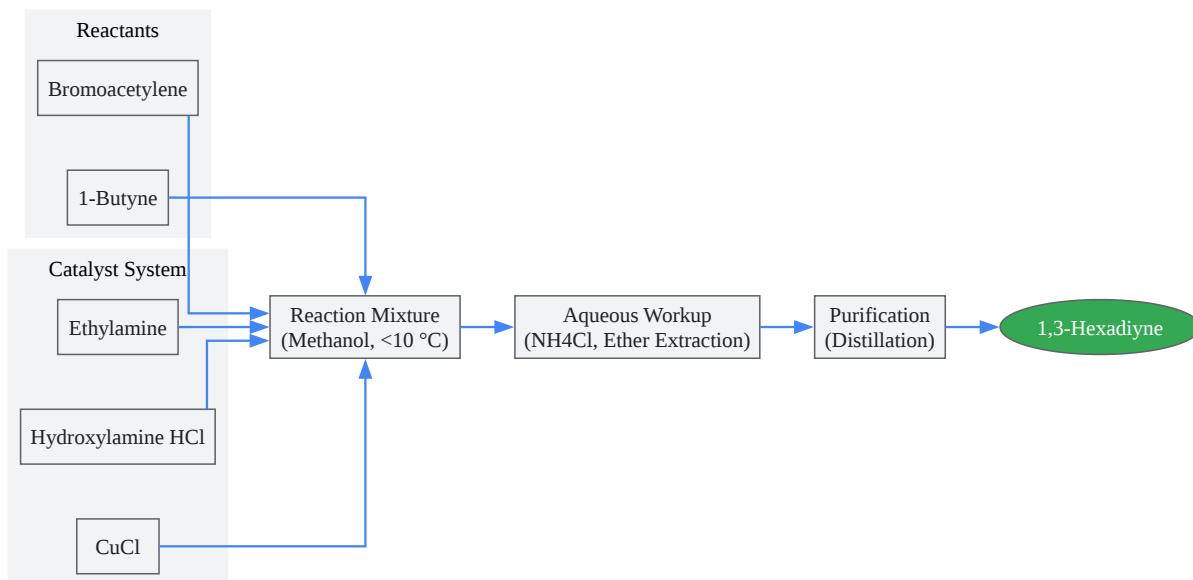
- 1-Butyne
- Bromoacetylene (can be generated in situ)
- Copper(I) chloride ( $\text{CuCl}$ )
- Hydroxylamine hydrochloride
- Ethylamine (70% in water)

- Methanol
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis

**Procedure:**

- Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve copper(I) chloride and hydroxylamine hydrochloride in a 70% aqueous solution of ethylamine under a nitrogen atmosphere. Cool the mixture in an ice bath.
- Addition of 1-Butyne: Slowly add a solution of 1-butyne in methanol to the cooled catalyst mixture.
- Addition of Bromoacetylene: Add a freshly prepared solution of bromoacetylene in diethyl ether dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation.

**Workflow for the Synthesis of 1,3-Hexadiyne:**



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Caption: Cadiot-Chodkiewicz coupling for **1,3-hexadiyne** synthesis.

## Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like **1,3-hexadiyne**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.

- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

#### GC Conditions (Typical):

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
- Carrier Gas: Helium
- Flow Rate: 1 mL/min

#### MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 35-200

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **1,3-hexadiyne** in a volatile solvent (e.g., dichloromethane).
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the sample into the GC.
- Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to **1,3-hexadiyne**.
- Data Analysis: Compare the retention time and the fragmentation pattern of the obtained mass spectrum with the expected values. The Kovats retention index on a standard non-polar column is approximately 688.[1]

#### Workflow for GC-MS Identification of **1,3-Hexadiyne**:



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Caption: GC-MS workflow for the identification of **1,3-hexadiyne**.

## Safety and Handling

**1,3-Hexadiyne** is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent the formation of aerosols. Store in a tightly closed container in a cool, dry place away from sources of ignition.

This guide provides a foundational understanding of **1,3-hexadiyne** for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols and data serve as a starting point for the synthesis and characterization of this versatile chemical building block.

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